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Cat. No.: B12418138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of ACP-5862 in the metabolism of

acalabrutinib, a second-generation Bruton tyrosine kinase (BTK) inhibitor. Acalabrutinib is

approved for the treatment of various B-cell malignancies. Understanding its metabolic profile,

particularly the contribution of its major active metabolite, ACP-5862, is crucial for a

comprehensive assessment of its efficacy, safety, and drug-drug interaction potential.

Introduction to Acalabrutinib Metabolism
Acalabrutinib undergoes extensive metabolism primarily mediated by cytochrome P450 3A4

(CYP3A4) enzymes.[1][2] This process leads to the formation of several metabolites, with ACP-

5862 (also known as M27) being the most significant in terms of plasma concentration and

pharmacological activity.[3][4] The geometric mean exposure (AUC) of ACP-5862 in plasma is

approximately 2-3 times higher than that of the parent drug, acalabrutinib.[5] Preclinical studies

have also identified other biotransformation products, including glutathione, glycine-cysteine,

and cysteine conjugates. The primary route of elimination for acalabrutinib and its metabolites

is through feces (84%), with a smaller portion excreted in the urine (12%).

ACP-5862: The Major Active Metabolite
ACP-5862 is the major circulating and pharmacologically active metabolite of acalabrutinib. Its

chemical structure has been identified as a pyrrolidine ring-opened ketone/amide, a result of

CYP3A-mediated oxidation of the parent compound.
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Formation of ACP-5862
The formation of ACP-5862 from acalabrutinib is catalyzed predominantly by the CYP3A4

enzyme. This metabolic conversion involves the oxidation of the pyrrolidine ring of

acalabrutinib.

Pharmacological Activity of ACP-5862
Similar to its parent drug, ACP-5862 is a potent and selective covalent inhibitor of Bruton

tyrosine kinase (BTK). Both acalabrutinib and ACP-5862 form a covalent bond with the

cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition. While

ACP-5862 is approximately 50% less potent than acalabrutinib in inhibiting BTK, its

significantly higher plasma exposure suggests a substantial contribution to the overall clinical

efficacy observed in patients treated with acalabrutinib. ACP-5862 also exhibits a similar high

kinase selectivity profile to acalabrutinib.

Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacokinetics and

pharmacodynamics of acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

Parameter Acalabrutinib ACP-5862 Reference(s)

Plasma Exposure

(AUC)
-

~2-3 times higher than

acalabrutinib

Terminal Elimination

Half-life (t½)

0.9 hours (range: 0.6-

2.8)
~6.9 hours

Protein Binding ~97.5% Not specified

Formation Enzyme N/A CYP3A4

Metabolism Enzyme CYP3A enzymes CYP3A4

Table 2: Pharmacodynamic Parameters of Acalabrutinib and ACP-5862
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Parameter Acalabrutinib ACP-5862 Reference(s)

BTK Inhibition

Potency
-

~50% less potent than

acalabrutinib

BTK IC50 Not specified 5.0 nM

Mechanism of Action
Covalent inhibitor of

BTK (Cys481)

Covalent inhibitor of

BTK (Cys481)

Table 3: In Vitro Enzyme Kinetics for ACP-5862 Formation

Parameter Value Reference(s)

Enzyme Recombinant CYP3A4

Km (Michaelis constant) 2.78 µM

Vmax (Maximum reaction

velocity)
4.13 pmol/pmol CYP/min

Intrinsic Clearance 23.6 µL/min/mg

Signaling Pathways and Experimental Workflows
Acalabrutinib Signaling Pathway
The following diagram illustrates the mechanism of action of acalabrutinib and ACP-5862 in

inhibiting the B-cell receptor signaling pathway.
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Caption: Acalabrutinib and ACP-5862 inhibit BTK, blocking B-cell signaling.
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Acalabrutinib Metabolism Pathway
This diagram outlines the metabolic conversion of acalabrutinib to its major active metabolite,

ACP-5862.
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Caption: Metabolic pathway of acalabrutinib to ACP-5862 via CYP3A4.

Experimental Workflow for Metabolite Characterization
The following workflow illustrates the typical experimental process for identifying and

characterizing metabolites like ACP-5862.
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Caption: Workflow for metabolite identification and characterization.

Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing

research. The following sections outline the methodologies for key experiments cited in the

characterization of ACP-5862.

In Vitro Metabolism of Acalabrutinib
Objective: To identify the metabolites of acalabrutinib and the enzymes responsible for their

formation.
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Materials: Acalabrutinib, human liver microsomes (HLM) or recombinant human CYP

enzymes (e.g., rCYP3A4), NADPH regenerating system, phosphate buffer.

Protocol:

Prepare an incubation mixture containing acalabrutinib, HLM or rCYP enzymes, and

phosphate buffer.

Pre-warm the mixture at 37°C.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate for a specified time at 37°C with gentle shaking.

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

Centrifuge the mixture to precipitate proteins.

Analyze the supernatant using LC/MS to identify and quantify the metabolites formed.

Structural Elucidation of ACP-5862
Objective: To determine the chemical structure of the major metabolite, ACP-5862.

Materials: Purified ACP-5862, deuterated solvents for NMR.

Protocol:

Scale up the in vitro metabolism reaction to generate a sufficient quantity of ACP-5862.

Purify ACP-5862 from the reaction mixture using preparative high-performance liquid

chromatography (HPLC).

Confirm the purity of the isolated metabolite.

Dissolve the purified ACP-5862 in an appropriate deuterated solvent.

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR

spectra.
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Analyze the NMR data to elucidate the chemical structure of ACP-5862.

BTK Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of ACP-5862 against BTK.

Materials: Recombinant human BTK enzyme, substrate (e.g., a fluorescently labeled

peptide), ATP, ACP-5862, assay buffer.

Protocol:

Prepare a series of dilutions of ACP-5862.

In a microplate, add the BTK enzyme, the substrate, and the assay buffer.

Add the different concentrations of ACP-5862 to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified period.

Stop the reaction and measure the signal (e.g., fluorescence) which is proportional to the

enzyme activity.

Plot the enzyme activity against the concentration of ACP-5862 and fit the data to a

suitable model to determine the IC50 value.

Cellular Assay for On-Target Inhibition
Objective: To assess the ability of ACP-5862 to inhibit BTK signaling in a cellular context.

Materials: Human peripheral blood mononuclear cells (PBMCs) or whole blood, anti-IgD

antibody, fluorescently labeled anti-CD69 antibody, ACP-5862.

Protocol:

Isolate PBMCs or use whole blood.

Pre-incubate the cells with varying concentrations of ACP-5862.
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Stimulate B-cell receptor signaling by adding an anti-IgD antibody.

Incubate the cells for a sufficient time to allow for the upregulation of activation markers

like CD69.

Stain the cells with a fluorescently labeled anti-CD69 antibody.

Analyze the expression of CD69 on B-cells using flow cytometry.

Determine the EC50 value of ACP-5862 for the inhibition of CD69 expression.

Conclusion
ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib. Formed primarily

by CYP3A4-mediated oxidation, it is a potent and selective covalent inhibitor of BTK. Despite

being less potent than its parent compound, its substantially higher plasma exposure indicates

a significant contribution to the overall clinical efficacy of acalabrutinib. A thorough

understanding of the formation, activity, and clearance of ACP-5862 is therefore essential for

optimizing the therapeutic use of acalabrutinib and for managing potential drug-drug

interactions. The experimental protocols outlined in this guide provide a framework for further

research into the metabolism and pharmacological effects of acalabrutinib and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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